Isoastilbin

Cytochrome P450 Drug metabolism Herb-drug interaction

Isoastilbin (54081-48-0) is the (2R,3S)-configured stereoisomer of the astilbin family. Unlike (2R,3R)-astilbin, (2S,3S)-neoastilbin, and (2S,3R)-neoisoastilbin, it exhibits distinct CYP inhibition—CYP3A4 IC50 3.03 μM, CYP2D6 IC50 11.87 μM—making it an essential benchmark for herb-drug interaction screening. GTase inhibition (IC50 54.3 μg/mL) supports dental caries research. Astilbin isomerizes into isoastilbin under certain conditions; only authenticated, stereochemically verified reference material ensures reproducible Smilacis Glabrae Rhizoma QC and neuroprotective studies.

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
Cat. No. B1243762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoastilbin
Synonyms(2R-cis)-isomer of astilbin
(2S-cis)-isomer of astilbin
3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin
astilbin
isoastilbin
neoisoastilbin
Molecular FormulaC21H22O11
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1
InChIKeyZROGCCBNZBKLEL-OOHAXVOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoastilbin for Scientific Procurement: Stereochemical Identity, Natural Occurrence, and Key Pharmacological Targets


Isoastilbin (CAS: 54081-48-0) is a dihydroflavonol rhamnoside that serves as one of four stereoisomers in the astilbin family, distinguished from its analogs by a specific (2R,3S) absolute configuration [1]. It occurs naturally alongside astilbin, neoastilbin, and neoisoastilbin as a constituent flavonoid in medicinal botanicals including Rhizoma Smilacis Glabrae and Astragalus membranaceus . This compound has demonstrated quantifiable inhibition of glucosyltransferase (GTase) with an IC50 value of 54.3 μg/mL, as well as tyrosinase inhibitory activity .

Why Astilbin or Neoastilbin Cannot Simply Replace Isoastilbin in Experimental Protocols


The four astilbin stereoisomers exhibit distinct three-dimensional configurations at the C2 and C3 positions of the aglycone moiety, with isoastilbin possessing a (2R,3S) arrangement distinct from astilbin (2R,3R), neoastilbin (2S,3S), and neoisoastilbin (2S,3R) [1]. These subtle stereochemical variations translate into measurable differences in protein binding affinity and enzyme inhibition profiles, most notably demonstrated in cytochrome P450 interaction studies where the three isomers displayed rank-order differences in CYP3A4 and CYP2D6 inhibition potency [2]. Furthermore, isomerization studies confirm that astilbin degrades into neoisoastilbin and isoastilbin under certain conditions, meaning that the stereochemical integrity of the starting material directly impacts experimental reproducibility [3]. Substituting one isomer for another without accounting for these differences risks introducing uncontrolled variables in pharmacological assays, metabolic studies, or formulation development.

Quantitative Differentiation of Isoastilbin: Head-to-Head Evidence Against Astilbin and Neoastilbin


CYP3A4 Inhibition: Isoastilbin Exhibits Intermediate Potency Between Astilbin and Neoastilbin

In a direct head-to-head enzymatic inhibition study, isoastilbin demonstrated intermediate inhibitory activity against human CYP3A4, with an IC50 value of 3.03 μM, positioned between astilbin (2.63 μM, strongest inhibition) and neoastilbin (6.51 μM, weakest inhibition) [1].

Cytochrome P450 Drug metabolism Herb-drug interaction

CYP2D6 Inhibition: Isoastilbin Displays Unique Intermediate Profile Distinct from Astilbin and Neoastilbin

In the same head-to-head study, the inhibition pattern for CYP2D6 differed markedly from CYP3A4: neoastilbin exhibited the strongest inhibition (IC50 = 1.48 μM), followed by isoastilbin (IC50 = 11.87 μM), and astilbin (IC50 = 14.16 μM) [1].

CYP2D6 Pharmacokinetics Drug-drug interaction

CYP2D6 Binding Affinity: Astilbin Exhibits Strongest Fluorescence Quenching, Isoastilbin Intermediate

Multi-spectroscopic analysis coupled with molecular docking revealed that astilbin had the strongest binding ability to CYP2D6, followed by isoastilbin and neoastilbin under identical temperature conditions [1]. This rank-order binding affinity corroborates the enzymatic inhibition data.

Molecular docking Protein binding Spectroscopy

Glucosyltransferase (GTase) Inhibition: Isoastilbin Demonstrates Quantifiable Anti-Cariogenic Activity

Isoastilbin inhibits glucosyltransferase (GTase), a key enzyme in Streptococcus mutans biofilm formation implicated in dental caries pathogenesis, with an IC50 value of 54.3 μg/mL . It also possesses anti-acne properties through tyrosinase inhibition [1].

Glucosyltransferase Antimicrobial Dental caries

Recommended Research and Industrial Application Scenarios for Isoastilbin Based on Quantitative Evidence


Herb-Drug Interaction Studies Requiring CYP Enzyme Profiling

Isoastilbin is appropriate for laboratories conducting cytochrome P450 inhibition screening of botanical constituents. Its distinct IC50 profile—3.03 μM for CYP3A4 and 11.87 μM for CYP2D6 [1]—provides a defined benchmark for evaluating potential food-drug or herb-drug interaction risks. The intermediate potency relative to astilbin and neoastilbin makes isoastilbin particularly useful as a reference compound in comparative metabolism studies.

Antimicrobial Research Targeting Streptococcus mutans Biofilm Formation

Research groups investigating natural product inhibitors of dental caries pathogenesis may find isoastilbin suitable given its quantifiable inhibition of glucosyltransferase (GTase) with an IC50 of 54.3 μg/mL . GTase is essential for S. mutans biofilm synthesis, and isoastilbin provides a defined potency benchmark for structure-activity relationship studies in this target space.

Reference Standard for Isomer Discrimination in Natural Product Authentication

Quality control laboratories performing chromatographic authentication of Smilacis Glabrae Rhizoma extracts require pure isoastilbin as an analytical reference standard. The four astilbin stereoisomers—astilbin, neoastilbin, isoastilbin, and neoisoastilbin—collectively account for 55.6% of total flavonoids in S. glabra [2]. Accurate quantification of isoastilbin content is essential for botanical standardization, phytochemical fingerprinting, and batch-to-batch consistency verification.

Alzheimer‘s Disease Research Models Requiring Neuroprotective Agent Evaluation

Isoastilbin has demonstrated neuroprotective, antioxidant, and anti-apoptotic properties in preclinical models [3]. Research groups investigating amyloid-beta toxicity, oxidative stress-mediated neuronal injury, or ischemia-reperfusion damage may consider isoastilbin as a tool compound for mechanistic studies in Alzheimer's disease and other neurodegenerative conditions.

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